H-Ala-AMCHCl
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Overview
Description
H-Ala-AMCHCl is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a chromenyl moiety, and a propanamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-AMCHCl typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl moiety, followed by the introduction of the amino group and the propanamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. The reaction conditions often require precise temperature control and pH adjustments to ensure the correct formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient synthesis of the compound in large quantities while maintaining high purity and yield. The industrial process also involves rigorous quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: H-Ala-AMCHCl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, with factors such as temperature, solvent choice, and reaction time playing crucial roles.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule, resulting in a diverse array of products.
Scientific Research Applications
H-Ala-AMCHCl has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In medicine, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, in the industrial sector, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of H-Ala-AMCHCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to H-Ala-AMCHCl include other amino-chromenyl derivatives and propanamide-based molecules. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of novel materials and therapeutic agents.
Properties
IUPAC Name |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3.ClH/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14;/h3-6,8H,14H2,1-2H3,(H,15,17);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZRDWJTJKRSAN-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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